molecular formula C17H16O4 B161377 4'-Hydroxy-2,4-dimethoxychalcone

4'-Hydroxy-2,4-dimethoxychalcone

Cat. No.: B161377
M. Wt: 284.31 g/mol
InChI Key: LNEYYODFMSUKGY-UXBLZVDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-2,4-dimethoxychalcone can be achieved through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 4’-Hydroxy-2,4-dimethoxychalcone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-2,4-dimethoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochalcones.

    Substitution: Formation of halogenated chalcones.

Scientific Research Applications

Chemical Applications

Synthesis of Bioactive Compounds
4'-Hydroxy-2,4-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. Its unique structure allows for various chemical modifications, facilitating the development of compounds with enhanced biological activities. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Biological Applications

Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that it can modulate pathways involved in inflammation, oxidative stress, and cellular proliferation .

Antimicrobial Activity
The compound has demonstrated promising antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its antibacterial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones .

Anticancer Potential
In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines. It affects cell cycle progression and induces apoptosis through various mechanisms, making it a candidate for anticancer drug development .

Medical Applications

Antimalarial Activity
The compound has exhibited antimalarial properties, making it a potential candidate for developing new antimalarial drugs. Its efficacy against malaria parasites highlights its importance in addressing this global health issue .

Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.94 hours and reaches peak concentration (Cmax) of 158 ng/mL when administered orally at a dose of 160 mg/kg in mice. Understanding its pharmacokinetics is essential for optimizing dosage regimens in therapeutic applications.

Industrial Applications

Natural Product Libraries
In the pharmaceutical industry, this compound can be utilized in developing natural product libraries for drug discovery. Its diverse biological activities make it a valuable compound for screening programs aimed at identifying new therapeutic agents .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-2,4-dimethoxychalcone involves multiple pathways :

    Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.

    Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

    Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).

Comparison with Similar Compounds

4’-Hydroxy-2,4-dimethoxychalcone can be compared with other chalcone derivatives such as :

    4,4’-Dihydroxy-2’-methoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.

    2’-Hydroxy-4,4’-dimethoxychalcone: Another derivative with distinct biological properties.

Uniqueness: 4’-Hydroxy-2,4-dimethoxychalcone stands out due to its broad spectrum of biological activities and its natural occurrence in the resin of Dracaena cochinchinensis. Its unique combination of hydroxyl and methoxy groups contributes to its diverse pharmacological properties.

Biological Activity

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

  • Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

This compound possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

  • NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, this compound showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; regulates pro-apoptotic proteins
Anti-inflammatoryInhibits iNOS and COX-2; downregulates NF-κB
AntimicrobialBroad-spectrum activity against bacteria and fungi
PharmacokineticsT1/2: 1.94 hours; Cmax: 158 ng/mL

Q & A

Basic Research Questions

Q. What are the validated natural sources and isolation protocols for 4'-Hydroxy-2,4-dimethoxychalcone?

The compound is primarily isolated from the red resin of Dracaena cochinchinensis (Dragon’s Blood), a traditional medicinal plant. Standard isolation involves solvent extraction (e.g., chloroform, ethyl acetate) followed by chromatographic purification using silica gel or HPLC. Polar solvents like methanol are avoided to prevent co-extraction of hydrophilic impurities. Structural confirmation requires NMR (¹H/¹³C) and MS analysis .

Q. Which analytical methods ensure purity and structural integrity of this compound in research settings?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment (>98% by area normalization). Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, HSQC) confirms structural features, such as the chalcone backbone and methoxy/hydroxy substituents. Mass spectrometry (MS) using ESI+ mode verifies the molecular ion peak at m/z 270.28 (C₁₆H₁₄O₄). Solubility in DMSO or chloroform is critical for sample preparation .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For antifungal activity against Candida spp., employ Sabouraud dextrose agar with fluconazole as a positive control. Anti-protozoal activity (e.g., Plasmodium falciparum) is assessed via lactate dehydrogenase assay (IC₅₀ values reported as low as 0.39 μg/mL). Include cytotoxicity controls (e.g., Vero cells) to differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and yield?

A two-step Claisen-Schmidt condensation is typical:

  • Step 1 : React 2,4-dimethoxyacetophenone with 4-hydroxybenzaldehyde in ethanol under basic conditions (KOH, 60°C, 12 hrs).
  • Step 2 : Oxidative cyclization using iodine (5 mol%) in DMSO at 80°C for 6 hrs enhances yield (up to 72%). Purify via recrystallization (ethanol:water, 3:1) and validate by TLC (Rf = 0.45 in hexane:ethyl acetate, 7:3). Replace traditional column chromatography with preparative HPLC for higher throughput .

Q. What molecular mechanisms explain its dual pro-apoptotic and antioxidant effects?

  • Pro-apoptotic : In OVCAR-8 ovarian cancer cells, the compound induces ROS generation (measured via DCFH-DA assay), activating the intrinsic apoptotic pathway (caspase-9/caspase-3 cleavage). Akt phosphorylation is inhibited (IC₅₀ = 7.92 μM), confirmed by Western blot .
  • Antioxidant : In non-malignant cells, it scavenges free radicals (DPPH assay, IC₅₀ = 8.3 μM) via the 4'-hydroxy group, acting as a hydrogen donor. Molecular docking shows strong binding to Nrf2 (Keap1-Nrf2-ARE pathway), upregulating SOD and catalase .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Contradictions in IC₅₀ values (e.g., anti-malarial vs. cytotoxic effects) may arise from:

  • Assay variability : Standardize protocols (e.g., parasite strain, incubation time).
  • Compound stability : Test degradation in culture media (HPLC monitoring).
  • Cell line specificity : Compare activity in multiple models (e.g., HepG2 vs. MCF-7). Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Q. What experimental designs are optimal for evaluating anti-parasitic efficacy in vivo?

  • Murine malaria model : Infect BALB/c mice with Plasmodium berghei, administer 10–50 mg/kg/day orally for 7 days. Measure parasitemia via Giemsa-stained blood smears.
  • Schistosomiasis model : Treat Schistosoma mansoni-infected mice with 20 mg/kg/day. Assess worm burden and egg count in liver/lungs. Include pharmacokinetic analysis (LC-MS/MS) to correlate efficacy with plasma concentrations .

Q. Methodological Notes

  • Data Validation : Cross-reference biological activity with purity (HPLC ≥95%) to exclude false positives from impurities.
  • Negative Controls : Use chalcone derivatives lacking the 4'-hydroxy group (e.g., 2,4-dimethoxychalcone) to confirm structure-activity relationships.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05).

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEYYODFMSUKGY-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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